1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one
Description
Significance of Bipyrrolidine Motifs in Natural Products and Architecturally Complex Molecules
The pyrrolidine (B122466) ring is a fundamental building block in a vast array of natural products, including many alkaloids with potent physiological effects. The bipyrrolidine motif, while less common than a single pyrrolidine ring, is found in several architecturally complex natural products. These structures often serve as chiral ligands and catalysts in asymmetric synthesis due to their defined three-dimensional geometry. Their presence in nature underscores their evolutionary selection for specific biological functions, making them attractive targets for synthetic chemists and drug discovery programs. The inherent chirality of the bipyrrolidine scaffold provides a robust platform for the development of stereoselective reagents and catalysts.
Evolution of Synthetic Strategies for Pyrrolidine and Bipyrrolidine Derivatives
The synthesis of pyrrolidine and its derivatives has been a subject of intense research for decades. chemeo.com Methodologies have evolved from classical cyclization reactions to more sophisticated and stereoselective approaches, such as those involving proline and its derivatives as chiral starting materials. The construction of the 2,2'-bipyrrolidine (B3281945) core, the backbone of the compound in focus, has been achieved through various synthetic routes, including oxidative coupling of N-substituted pyrrolidines and multi-step sequences starting from chiral precursors like tartaric acid.
The N-acylation of amines is a fundamental and widely utilized transformation in organic synthesis. nih.gov This reaction is not only crucial for the introduction of a vast array of functional groups but also serves as a method for protecting amine functionalities during multi-step synthetic sequences. The introduction of an acetyl group, as seen in 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one, is a common N-acylation that can alter the parent molecule's polarity, solubility, and ability to participate in hydrogen bonding.
| Synthetic Approach | Description | Key Features |
| Reductive Amination | The reaction of a dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. | A versatile method for the formation of the pyrrolidine ring. |
| 1,3-Dipolar Cycloaddition | The reaction of an azomethine ylide with an alkene. | A powerful tool for the stereocontrolled synthesis of substituted pyrrolidines. |
| Ring-Closing Metathesis | The cyclization of a diene containing a nitrogen atom using a ruthenium catalyst. | Efficient for the formation of unsaturated pyrrolidine derivatives. |
| Oxidative Coupling | The direct coupling of two pyrrolidine rings, often mediated by a metal catalyst. | A direct approach to bipyrrolidine scaffolds. |
Research Imperatives and Scope of Investigation for this compound
Despite the rich chemistry of pyrrolidine and bipyrrolidine derivatives, the specific compound This compound remains largely unexplored in the scientific literature. A comprehensive search reveals a significant gap in knowledge regarding its synthesis, properties, and potential applications. This lack of data presents a clear research imperative.
The investigation of this molecule is warranted for several reasons. Firstly, the combination of the chiral 2,2'-bipyrrolidine scaffold with the N-acetyl group could lead to novel properties. The acetyl group may modulate the basicity of the acylated nitrogen and influence the conformational preferences of the bipyrrolidine system, which in turn could affect its coordination properties with metal ions or its binding affinity to biological targets.
Secondly, related N-acetylated pyrrolidine derivatives have demonstrated a range of biological activities, including potential as enzyme inhibitors. For instance, certain N-acetylpyrrolidine derivatives have been investigated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. This suggests that this compound could be a candidate for biological screening in various therapeutic areas.
The potential research scope for this compound is broad and encompasses several key areas:
Development of Novel Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of this compound would be the first critical step. This could involve the selective N-acylation of a pre-formed 2,2'-bipyrrolidine or a convergent approach where the acylated pyrrolidine is coupled with another pyrrolidine unit.
Structural and Conformational Analysis: A detailed study of the three-dimensional structure of the molecule, likely through techniques such as X-ray crystallography and NMR spectroscopy, would provide valuable insights into its conformational dynamics. Computational modeling could further elucidate the preferred spatial arrangements of the two pyrrolidine rings relative to each other.
Coordination Chemistry: The presence of two nitrogen atoms and an amide oxygen atom suggests that this compound could act as a ligand for various metal ions. Investigating its coordination behavior could lead to the development of new catalysts or materials with interesting magnetic or optical properties.
Biological Evaluation: A systematic screening of the compound for a range of biological activities is a logical progression. Based on the activities of related compounds, initial investigations could focus on its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of cellular signaling pathways.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-7-3-5-10(12)9-4-2-6-11-9/h9-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOEMMPVRTAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Pyrrolidin 2 Yl Pyrrolidin 1 Yl Ethan 1 One
Retrosynthetic Disconnections of the 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one Framework
Retrosynthetic analysis of the target molecule reveals two primary disconnections. The most evident disconnection is at the amide bond, which simplifies the molecule to a 2,2'-bipyrrolidine (B3281945) precursor and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach relies on the availability of the stereochemically defined bipyrrolidine core.
A more fundamental disconnection breaks the C2-C2' bond between the two pyrrolidine (B122466) rings. This strategy allows for the synthesis of the bipyrrolidine core from simpler, commercially available pyrrolidine or pyrrole-derived monomers. researchgate.net This disconnection opens pathways involving modern cross-coupling reactions or dimerization strategies, which are central to forming the key C-C bond. A further disconnection of a single pyrrolidine ring can lead back to acyclic amino diols or related precursors, offering a ground-up construction of the heterocyclic system. organic-chemistry.org
Enantioselective and Diastereoselective Synthesis of the Bipyrrolidine Core
The critical challenge in synthesizing the target molecule lies in controlling the stereochemistry of the 2,2'-bipyrrolidine core, which contains two stereocenters. This requires methods that are both enantioselective (controlling the absolute stereochemistry) and diastereoselective (controlling the relative stereochemistry, i.e., meso vs. d,l isomers).
Modern organocatalysis and transition-metal catalysis offer powerful tools for the asymmetric synthesis of pyrrolidine rings. mdpi.comnih.gov Proline and its derivatives, for instance, are known to catalyze a variety of asymmetric transformations that can lead to chiral pyrrolidine structures. mdpi.comnih.gov Metal-catalyzed reactions, such as rhodium-catalyzed C-H insertion or palladium-catalyzed allylic alkylation, provide routes to highly functionalized and enantioenriched pyrrolidines that can serve as building blocks. acs.orgnih.gov
One notable strategy involves the asymmetric dihydroxylation of a diene precursor, followed by cyclization to form the bipyrrolidine scaffold. usc.edu.aubris.ac.uk This method introduces the necessary stereocenters early in the synthesis with high fidelity. Another approach is the catalytic asymmetric deprotonation of N-Boc pyrrolidine, which generates a chiral organolithium species that can be coupled to form the bipyrrolidine. acs.org
Table 1: Comparison of Catalytic Asymmetric Methods for Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium(II) / Chiral Ligand | C-H Insertion | Forms C2-symmetrical pyrrolidines with high diastereo- and enantiocontrol. acs.org | >95% |
| Proline Derivatives | Aldol/Michael Reactions | Metal-free, utilizes natural amino acids, versatile for various substitutions. mdpi.comnih.gov | 80-99% |
| Osmium Tetroxide / Chiral Ligand | Asymmetric Dihydroxylation | Excellent control over stereocenter formation from alkene precursors. orgsyn.org | >98% |
| Palladium / Chiral Phosphine | Allylic Alkylation | Forms stereogenic quaternary centers efficiently. nih.gov | 90-97% |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com Enzymes such as amine transaminases (ATAs) or keto reductases (KREDs) can be used for the stereoselective synthesis of chiral amines and alcohols, which are key precursors for pyrrolidines. nih.gov For instance, a prochiral ketone can be stereoselectively reduced by a KRED to a chiral alcohol, or an amine can be resolved using an ATA, providing enantiomerically pure building blocks. nih.gov Engineered enzymes, such as evolved variants of cytochrome P450, have been developed to catalyze intramolecular C-H amination, directly forming chiral pyrrolidines from organic azides with excellent enantioselectivity. nih.gov Imine reductases are also employed in enzymatic cascades to produce chiral substituted pyrrolidines. researchgate.net
Optimization of Reaction Parameters for Enhanced Yields and Purity
The efficiency of the synthesis is highly dependent on the optimization of reaction parameters. For cross-coupling reactions used to form the C-C bond of the bipyrrolidine core, factors such as the choice of catalyst, ligand, solvent, temperature, and base are critical. mdpi.comwhiterose.ac.uk For instance, in a Suzuki-Miyaura coupling, optimizing the palladium catalyst and ligand can significantly improve the yield and minimize the formation of homocoupling byproducts. whiterose.ac.uk
Similarly, in catalytic asymmetric reactions, the catalyst loading, reaction time, and temperature must be fine-tuned to achieve the best balance between conversion and enantioselectivity. whiterose.ac.uk For example, lowering the temperature often increases stereoselectivity but may require longer reaction times or higher catalyst loading. whiterose.ac.uk The use of automated reaction platforms and machine learning algorithms is becoming more common to accelerate the optimization process by systematically exploring a wide range of reaction conditions. chemrxiv.org Careful control over purification methods, such as chromatography and crystallization, is also essential to ensure the final product's high purity.
Table 3: Optimization Parameters for a Hypothetical Cross-Coupling Reaction
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (5) | PPh3 | Toluene | 80 | 45 |
| 2 | Pd2(dba)3 (2.5) | SPhos | Dioxane | 100 | 78 |
| 3 | Pd2(dba)3 (2.5) | SPhos | Dioxane | 110 | 85 |
| 4 | Pd(OAc)2 (5) | XPhos | THF | 65 | 62 |
Computational and Theoretical Studies on 1 2 Pyrrolidin 2 Yl Pyrrolidin 1 Yl Ethan 1 One
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
A thorough investigation into the electronic properties of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one would begin with quantum chemical calculations. Utilizing methods such as Density Functional Theory (DFT), researchers can elucidate the molecule's electronic structure. Key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Furthermore, a variety of reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from the electronic structure, offer insights into the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | -1.2 eV | Energy released upon gaining an electron |
| Electronegativity | 2.65 | Tendency to attract electrons |
| Hardness | 3.85 | Resistance to change in electron distribution |
| Softness | 0.26 | Reciprocal of hardness |
Note: The values presented in this table are hypothetical and serve as an example of the data that would be generated through quantum chemical analysis.
Conformational Analysis and Energy Landscapes of the Bipyrrolidine Scaffold
The bipyrrolidine scaffold of this compound allows for a range of possible three-dimensional arrangements, or conformations. Understanding the preferred conformations is essential, as the molecule's shape directly influences its properties and interactions. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers.
By rotating the single bonds within the molecule, particularly the bond connecting the two pyrrolidine (B122466) rings, a potential energy landscape can be constructed. This landscape would reveal the energy barriers between different conformations and identify the most energetically favorable structures. Such studies are critical for understanding how the molecule might orient itself in various chemical environments.
Molecular Dynamics Simulations for Intermolecular Interactions (e.g., with catalysts, not biological targets)
To explore the dynamic behavior of this compound and its interactions with other chemical species, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed view of intermolecular forces and binding events.
In the context of catalysis, MD simulations could be used to study the interaction of the title compound with a catalyst surface or an organocatalyst. By simulating the approach and binding of the molecule to the catalytic site, researchers can gain insights into the mechanism of a potential catalytic transformation. These simulations can reveal key information such as binding energies, interaction geometries, and the role of specific functional groups in the binding process.
Prediction of Novel Reaction Pathways and Transformation Products
Computational chemistry offers powerful tools for predicting the outcome of chemical reactions. By modeling potential reaction pathways, it is possible to identify novel transformations that this compound might undergo. Theoretical calculations can be used to determine the activation energies for various potential reactions, indicating which pathways are most likely to occur under specific conditions.
For example, computational methods could be used to explore its reactivity in cycloaddition reactions, ring-opening reactions, or reactions involving the acetyl group. The prediction of stable intermediates and transition states would provide a detailed mechanistic understanding of these potential transformations, guiding future experimental work in the synthesis of new derivatives.
Reactivity and Derivatization Strategies for the 1 2 Pyrrolidin 2 Yl Pyrrolidin 1 Yl Ethan 1 One Scaffold
Selective Functionalization of Pyrrolidine (B122466) Nitrogen Atoms
The 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one molecule possesses two nitrogen atoms with significantly different reactivities: a nucleophilic secondary amine in one pyrrolidine ring and a less reactive amide nitrogen in the other. This difference allows for the selective functionalization of the secondary amine.
The secondary amine is amenable to a variety of classic N-functionalization reactions, such as alkylation, acylation, arylation, and sulfonylation. Due to the higher nucleophilicity of the secondary amine compared to the amide, these reactions can be performed with high chemoselectivity under appropriate conditions. For instance, selective mono-alkylation of primary and secondary amines is a well-established transformation. nih.govchemrxiv.orgnih.govgoogle.com
Table 1: Potential Selective N-Functionalization Reactions of the Secondary Amine
| Reaction Type | Reagent/Catalyst Examples | Expected Product |
| N-Alkylation | Alkyl halides (e.g., R-X), Cesium bases | 1-[2-(1-Alkylpyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one |
| N-Acylation | Acyl chlorides (e.g., RCOCl), Acid anhydrides | 1-[2-(1-Acylpyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one |
| N-Arylation | Aryl halides, Palladium or Copper catalysts | 1-[2-(1-Arylpyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one |
| N-Sulfonylation | Sulfonyl chlorides (e.g., RSO₂Cl), Base | 1-[2-(1-Sulfonylpyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one |
Conversely, functionalization of the amide nitrogen is more challenging due to its lower nucleophilicity. rsc.org Activation of the amide, for example with strong electrophiles, would be necessary to achieve reaction at this position, and this would likely lead to competing reactions at other sites in the molecule.
Regioselective C-H Functionalization of the Bipyrrolidine Core
Direct functionalization of C-H bonds is a powerful tool for molecular derivatization. In the context of the this compound scaffold, the N-acetyl group can act as a directing group to guide the regioselective functionalization of C-H bonds on the pyrrolidine ring to which it is attached. acs.orgacs.orgrsc.org
Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or ruthenium catalysts, can be directed by the carbonyl oxygen of the amide. acs.orgrsc.org Based on studies of similar N-acylpyrrolidine systems, functionalization is anticipated to occur at the C5 position (adjacent to the nitrogen and cis to the directing group) of the acylated pyrrolidine ring. acs.org
Table 2: Predicted Regioselective C-H Functionalization
| Reaction Type | Catalyst/Reagent Examples | Predicted Site of Functionalization |
| C-H Arylation | Pd(OAc)₂, Aryl halide, Oxidant | C5 of the N-acetylpyrrolidine ring |
| C-H Alkenylation | Rh(III) catalyst, Alkene | C5 of the N-acetylpyrrolidine ring |
| C-H Alkylation | Pd catalyst, Alkylating agent | C5 of the N-acetylpyrrolidine ring |
Functionalization of the second pyrrolidine ring, which lacks a directing group, is more challenging to achieve with high regioselectivity. Methods for the direct α-C–H bond functionalization of unprotected cyclic amines have been developed and could potentially be applied. nih.gov
Transformations of the Ethanone (B97240) Moiety
The ethanone (acetyl) group offers another handle for the derivatization of the this compound scaffold. The carbonyl group and the adjacent methyl group are both reactive sites.
The carbonyl group can undergo reduction to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation would yield the corresponding 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethanol derivative. The resulting hydroxyl group can be further functionalized.
The methyl group is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for α-functionalization. nih.govresearchgate.net
Table 3: Potential Transformations of the Ethanone Moiety
| Transformation | Reagent/Conditions | Product Type |
| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| α-Alkylation | LDA, Alkyl halide | α-Alkylated ketone |
| α-Halogenation | NBS or NCS | α-Halogenated ketone |
| Aldol Condensation | Base, Aldehyde or Ketone | β-Hydroxy ketone |
| Deacetylation | Strong acid or base | Bipyrrolidine |
Furthermore, the entire acetyl group can be removed under harsh acidic or basic conditions to yield the parent 2,2'-bipyrrolidine (B3281945), providing a route to a different class of derivatives.
Elaboration into Polycyclic and Heterocyclic Architectures via Cascade Reactions
The bifunctional nature of the this compound scaffold makes it a suitable precursor for the synthesis of complex polycyclic and heterocyclic architectures through cascade reactions. rsc.org These reactions involve a sequence of intramolecular transformations that can rapidly build molecular complexity from a simple starting material.
For example, functionalization of the secondary amine with a group containing an electrophilic center could initiate an intramolecular cyclization. An aza-Prins cyclization approach, for instance, could be envisioned where the secondary amine is first reacted with an aldehyde to form an iminium ion, which then undergoes cyclization with a suitably positioned nucleophile. nih.gov
Another potential cascade could involve the initial functionalization of the ethanone moiety, followed by an intramolecular reaction with the secondary amine. For example, α-halogenation of the ethanone followed by intramolecular N-alkylation could lead to the formation of a cyclized product.
Table 4: Hypothetical Cascade Reactions for Polycycle Synthesis
| Initiating Reaction | Subsequent Steps | Resulting Architecture |
| N-alkylation with a bifunctional electrophile | Intramolecular cyclization | Fused or bridged polycyclic system |
| Aza-Prins cyclization | Further functional group transformation | Substituted indolizidine-like structures |
| α-Functionalization of ethanone | Intramolecular N-alkylation | Bicyclic lactams |
| Radical cyclization of an unsaturated derivative | Intramolecular radical addition | Fused pyrrolizidine (B1209537) derivatives |
Role of 1 2 Pyrrolidin 2 Yl Pyrrolidin 1 Yl Ethan 1 One As a Versatile Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Synthetic Alkaloid Analogues
There is no available scientific literature detailing the use of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one as a direct precursor in the synthesis of synthetic alkaloid analogues. While dimeric pyrrolidine (B122466) structures are found in some classes of alkaloids, the specific synthetic routes originating from this N-acetylated derivative are not described. mdpi.com The synthesis of pyrrolidine alkaloids often involves the functionalization of proline or other pyrrolidine-based starting materials through various synthetic strategies. mdpi.comnih.gov
Scaffold for the Development of Chiral Organocatalysts and Ligands
The development of chiral organocatalysts and ligands frequently utilizes C2-symmetric bis-pyrrolidine structures, such as 2,2'-bipyrrolidine (B3281945) and its derivatives. chimia.ch These molecules have proven effective in a range of asymmetric transformations. However, there are no specific reports on the application of this compound as a scaffold in this context. The presence of the N-acetyl group and the potential mixture of diastereomers could influence its catalytic activity and stereoselectivity, but without experimental data, its efficacy remains unknown.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Complex N Acyl Pyrrolidines
Application of Advanced NMR Spectroscopic Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. researchgate.netresearcher.life For 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assign the constitution and, crucially, the relative stereochemistry of the chiral centers.
Complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of 2D NMR experiments. nih.gov Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks within each pyrrolidine (B122466) ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. Long-range correlations are identified using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is vital for connecting the acetyl group to the nitrogen of one pyrrolidine ring and for confirming the linkage between the two pyrrolidine units.
The stereochemical relationship between the substituents on the two pyrrolidine rings can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect through-space proximity of protons. For instance, a strong NOE correlation between the proton at the C2 position of the N-acylated ring and a specific proton on the second pyrrolidine ring would provide definitive evidence for their relative spatial arrangement (cis or trans). nih.gov The interpretation of the pyrrolidine region in ¹H NMR spectra can be complex due to diastereotopicity, often resulting in complex second-order coupling patterns that require simulation for accurate analysis. researchgate.net
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| C=O (acetyl) | - | ~170.5 | H₃C- (acetyl) | - |
| CH₃ (acetyl) | ~2.10 (s, 3H) | ~22.3 | C=O | H-2' |
| C-2' | ~4.5-4.7 (m, 1H) | ~60.1 | C-5', C=O | H-2'', H-3' |
| C-3' | ~1.8-2.0 (m, 2H) | ~25.5 | C-2', C-5' | H-2', H-4' |
| C-4' | ~1.7-1.9 (m, 2H) | ~24.8 | C-3', C-5' | H-3', H-5' |
| C-5' | ~3.4-3.6 (m, 2H) | ~46.9 | C-2', C-4' | H-2', H-4' |
| C-2'' | ~3.0-3.2 (m, 1H) | ~58.7 | C-5'', C-2' | H-2', H-3'' |
| C-3'' to C-5'' | ~1.5-2.2 (m, 6H) | ~23-48 | - | - |
Vibrational Spectroscopy for Probing Molecular Dynamics and Conformational Preferences
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and conformational landscape of this compound. core.ac.uk The most prominent feature in the IR spectrum is the strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretch, typically observed in the range of 1630-1680 cm⁻¹. The exact frequency of this band is sensitive to the local environment and conformational effects.
Low-frequency vibrations (far-IR or terahertz region) are particularly informative for studying collective motions and intermolecular interactions, which dictate the packing in the solid state. ntu.edu.sg However, the interpretation of these complex spectral regions often requires the aid of computational methods. Molecular dynamics (MD) simulations can be used to model the vibrational modes of the molecule, allowing for the assignment of specific spectral features to distinct molecular motions, such as pyrrolidine ring puckering, torsional modes around the C-N amide bond, and the inter-ring C-C bond. core.ac.ukntu.edu.sg Ultrafast 2D IR vibrational echo spectroscopy is an advanced technique that can probe structural dynamics, such as conformational changes and solute-solvent interactions, on picosecond timescales. stanford.edustanford.edu
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| C-H Stretch (aliphatic) | 2850-3000 | Associated with CH₂ groups of the pyrrolidine rings and the acetyl CH₃. |
| C=O Stretch (tertiary amide) | 1630-1680 | Strong, characteristic absorption. Position is sensitive to conformation. |
| CH₂ Scissoring | 1420-1480 | Bending vibration of the pyrrolidine ring methylene (B1212753) groups. |
| C-N Stretch | 1150-1250 | Vibrations associated with the amide and amine C-N bonds. |
| Ring Puckering/Torsional Modes | < 600 | Low-energy modes related to the overall molecular conformation. |
Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of N-acyl pyrrolidines through analysis of their fragmentation patterns. core.ac.uk Techniques like electrospray ionization (ESI) are typically used to generate the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are performed to induce fragmentation and generate a characteristic spectrum. wvu.eduresearchgate.net
For this compound ([M+H]⁺, expected m/z 183.15), several fragmentation pathways can be predicted based on studies of related α-pyrrolidinophenone and other N-substituted pyrrolidine compounds. wvu.eduwvu.edu
Cleavage of the Inter-ring C-C Bond: This is often a dominant pathway, leading to the formation of two primary fragment ions: the N-acetylpyrrolidinyl cation and the pyrrolidinyl cation.
Loss of the Acetyl Group: Neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the precursor ion is a common fragmentation for N-acetylated compounds.
Ring Opening of Pyrrolidine: Subsequent fragmentation of the primary pyrrolidinyl ions can occur through ring-opening mechanisms, leading to the loss of neutral molecules like ethylene. wvu.edu
These characteristic fragmentation pathways are invaluable for identifying the compound in complex mixtures and for monitoring its formation or degradation during chemical reactions. researchgate.net
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 183.15 | [M+H]⁺ | Protonated molecule |
| 141.10 | [M+H - C₂H₄O]⁺ | Loss of ketene |
| 113.10 | [C₇H₁₃N]⁺ | N-acetylpyrrolidinyl fragment after inter-ring cleavage |
| 98.09 | [C₅H₁₀N=CH₂]⁺ | Iminium ion from N-acetylpyrrolidine fragment |
| 70.08 | [C₄H₈N]⁺ | Pyrrolidinyl iminium ion after inter-ring cleavage |
X-ray Crystallography for Absolute Configuration Determination of Derivatives
While NMR spectroscopy can establish the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.com Obtaining a single crystal of this compound suitable for diffraction may be challenging if it is an oil or a low-melting solid. In such cases, derivatization is a common strategy. nih.gov This involves reacting the compound with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a diastereomeric salt that is more likely to crystallize.
The diffraction experiment on a suitable crystal of the compound or its derivative provides the three-dimensional structure of the molecule in the solid state, unambiguously revealing the spatial arrangement of all atoms. mdpi.com For chiral molecules crystallizing in non-centrosymmetric space groups, the measurement of anomalous dispersion effects, typically using copper (Cu Kα) radiation, allows for the determination of the absolute structure. ed.ac.uk The Flack parameter is a critical value calculated during the structure refinement; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high confidence. ed.ac.uk
| Crystallographic Parameter | Hypothetical Value (for a derivative salt) | Significance |
|---|---|---|
| Crystal system | Orthorhombic | Describes the symmetry of the unit cell. |
| Space group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. |
| a, b, c (Å) | a=8.5, b=12.1, c=15.3 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
| Radiation | Cu Kα (λ = 1.54178 Å) | Necessary for significant anomalous scattering for light atoms. |
| Flack parameter | 0.05(8) | A value near zero confirms the correct absolute configuration. |
Future Directions in Academic Research on 1 2 Pyrrolidin 2 Yl Pyrrolidin 1 Yl Ethan 1 One
Emerging Technologies in Sustainable and Green Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. nih.govresearchgate.netnih.gov Future research on the synthesis of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one will likely prioritize the development of sustainable methodologies. rsc.org This involves a departure from classical synthetic protocols towards more eco-friendly alternatives. nih.gov
Key areas of investigation will include:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrrolidine (B122466) derivatives. nih.govtandfonline.com
Ultrasound-Promoted Reactions: Sonochemistry offers another energy-efficient method to promote chemical reactions, often leading to cleaner products and milder reaction conditions. nih.gov
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency under environmentally benign conditions, representing a significant area for the synthesis of chiral pyrrolidine structures. nih.gov
Green Solvents and Heterogeneous Catalysis: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, coupled with the use of recyclable heterogeneous catalysts, will be a major focus. nih.govnih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrrolidine Derivatives
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, bio-solvents |
| Catalysts | Homogeneous catalysts (often toxic metals) | Heterogeneous catalysts, biocatalysts (enzymes) |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Generation | Significant, often hazardous | Minimized, less hazardous by-products |
| Atom Economy | Can be low | Generally higher |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. drugdiscoverytrends.comunimi.it The integration of flow chemistry with automated platforms is set to revolutionize the synthesis of complex molecules like this compound. researchgate.net
Future research in this area will likely focus on:
Development of Continuous Flow Processes: Designing and optimizing multi-step flow syntheses for the target molecule, potentially telescoping several reaction steps into a single, continuous operation. unimi.it
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify optimal conditions.
In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., NMR, IR, MS) into the flow system for immediate reaction monitoring and incorporating automated purification modules. researchgate.net
Table 2: Advantages of Flow Chemistry for the Synthesis of this compound
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with exothermic reactions or hazardous reagents. |
| Improved Yield and Selectivity | Precise control over reaction parameters leads to higher yields and better control over stereochemistry. |
| Rapid Optimization | Automated systems allow for high-throughput screening of reaction conditions, accelerating the optimization process. |
| Scalability | Scaling up production is achieved by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors. |
| Reproducibility | Consistent reaction conditions ensure high reproducibility from run to run. |
Advances in Machine Learning and AI for Retrosynthesis and Reaction Prediction
Key research directions in this domain include:
AI-Powered Retrosynthetic Analysis: Employing deep learning models trained on vast reaction databases to propose novel disconnections and synthetic strategies for the target molecule. chemcopilot.comillinois.edu
Reaction Outcome Prediction: Utilizing ML algorithms to predict the success, yield, and potential by-products of proposed reaction steps, thereby guiding experimental efforts. jetir.orgnih.gov
Integration with Automated Synthesis: Combining AI-designed synthetic routes with robotic platforms to create fully autonomous synthesis workflows. researchgate.net
| Retrosynthetic Step | Proposed Precursors | Key Transformation |
|---|---|---|
| Step 1 | N-acetylpyrrolidine-2-carboxaldehyde and Pyrrolidine | Reductive Amination |
| Step 2 | (S)-1-Boc-2-(hydroxymethyl)pyrrolidine and an oxidizing agent | Oxidation to Aldehyde |
| Step 3 | (S)-Boc-proline | Reduction to Alcohol |
| Step 4 | L-Proline | Boc-protection |
Unexplored Reactivity Patterns and Unconventional Bond Formations
The unique structural features of this compound, particularly the presence of two pyrrolidine rings and an amide linkage, offer opportunities to explore novel chemical transformations. Future research will likely venture into uncharted territory, seeking to uncover new reactivity patterns and develop unconventional methods for bond formation. rsc.orgnih.gov
Potential areas for exploration include:
Late-Stage C-H Functionalization: Developing methods for the selective functionalization of C-H bonds on the pyrrolidine rings, allowing for the rapid generation of analogues with diverse substitution patterns.
Ring-Opening and Ring-Expansion Reactions: Investigating the selective cleavage of C-N or C-C bonds within the pyrrolidine scaffolds to access new heterocyclic systems. researchgate.net
Novel Coupling Chemistries: Exploring new catalytic methods for the formation of the C-N bond linking the two pyrrolidine rings, potentially leading to more efficient and stereoselective syntheses.
Table 4: Potential Unexplored Reactions for this compound
| Reaction Type | Potential Outcome | Significance |
|---|---|---|
| Catalytic C-H Arylation | Introduction of aryl groups at specific positions on the pyrrolidine rings. | Rapid diversification of the molecular scaffold for structure-activity relationship studies. |
| Reductive Ring Opening | Cleavage of one of the pyrrolidine rings to form linear amino-amide derivatives. | Access to new chemical space and potentially novel biological activities. |
| Electro-organic Synthesis | Electrochemical methods for forming the key C-N bond or for functionalizing the molecule. | Avoidance of stoichiometric chemical oxidants or reductants, aligning with green chemistry principles. |
| Photocatalytic Reactions | Using light to drive novel transformations on the molecule. | Access to unique reactivity patterns not achievable with traditional thermal methods. mdpi.com |
Q & A
Basic Research Question: What are the optimal synthetic routes for 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting pyrrolidine derivatives with ketone precursors under mild acidic conditions. For example:
- Procedure : React 2-(pyrrolidin-2-yl)pyrrolidine with acetyl chloride in dichloromethane, using triethylamine as a base. Purify via column chromatography (ethyl acetate/petroleum ether, 5:2) to achieve ~80% yield .
- Key Parameters : Temperature (0–25°C), reaction time (4–6 hrs), and stoichiometric control of the acylating agent.
Basic Research Question: How is this compound characterized structurally and functionally?
Answer:
Characterization relies on spectroscopic and elemental analysis:
- IR Spectroscopy : Peaks at ~1635 cm⁻¹ (amide C=O stretch) and ~1109 cm⁻¹ (C-N/C-O stretch) confirm functional groups .
- NMR :
- ¹H NMR : δ 1.90 (4H, pyrrolidine protons), 3.48–3.69 (8H, morpholine/pyrrolidine CH₂), 3.54 (2H, acetyl CH₂) .
- ¹³C NMR : δ 163.90 (carbonyl carbon), 49.83 (pyrrolidine quaternary carbon) .
- Elemental Analysis : Match experimental results (e.g., C: 59.58%, N: 13.13%) to theoretical values .
Advanced Research Question: How to resolve stereochemical contradictions in its synthesis?
Answer:
The compound contains two pyrrolidine rings, introducing potential stereoisomerism. Advanced methods include:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, triclinic crystal systems (space group P1) with parameters a = 5.7806 Å, b = 7.9407 Å .
- Circular Dichroism (CD) : Validate optical activity of isolated stereoisomers .
Advanced Research Question: How to assess its pharmacokinetic properties in vitro?
Answer:
- Lipid Peroxidation Assay : Evaluate antioxidant potential via thiobarbituric acid reactive substances (TBARS) method. IC₅₀ values < 50 µM indicate significant activity .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP450 Inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorogenic substrates .
Basic Research Question: What computational tools predict its biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAₐ or NMDA receptors). Validate with binding energy scores (ΔG < -7 kcal/mol) .
- QSAR Models : Corate substituent effects (e.g., pyridinyl vs. tetrazolyl groups) with bioactivity using CODESSA or MOE .
Advanced Research Question: How to address discrepancies in reported bioactivity data?
Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line: HEK293 vs. HeLa, serum-free media) .
- Data Normalization : Use internal controls (e.g., β-galactosidase) to minimize batch effects .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate results from independent studies .
Advanced Research Question: What strategies improve its solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate or boronate esters (e.g., AGN-188 derivatives) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for controlled release .
- Co-Crystallization : Form salts with HCl or citric acid to improve bioavailability .
Basic Research Question: How to evaluate its toxicity profile?
Answer:
- Acute Toxicity : Conduct OECD 423 tests in rodents (LD₅₀ determination) .
- Genotoxicity : Ames test (TA98 strain) for mutagenic potential .
- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology .
Advanced Research Question: How to synthesize boronate ester derivatives for Suzuki-Miyaura coupling?
Answer:
- Procedure : React the parent compound with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(PPh₃)₄ catalysis. Purify via silica gel chromatography (hexane/ethyl acetate) .
- Application : Generate biaryl analogs for structure-activity relationship (SAR) studies .
Advanced Research Question: How to validate its role in medicinal chemistry pipelines?
Answer:
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., HDAC or kinase enzymes) .
- In Vivo Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
- Patent Landscape Analysis : Cross-reference chemical databases (e.g., PubChem, CAS) to avoid IP conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
